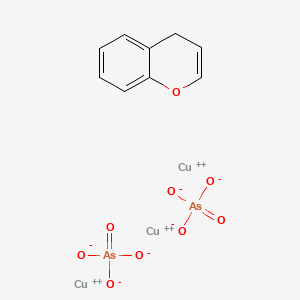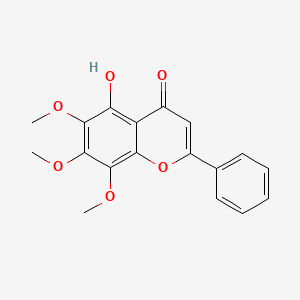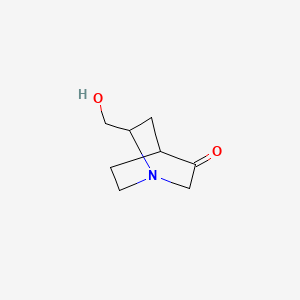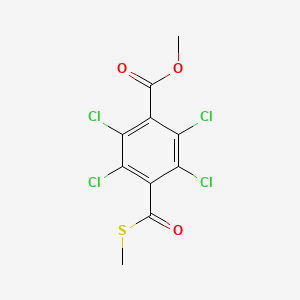
tricopper;4H-chromene;diarsorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricopper;4H-chromene;diarsorate is a complex compound that combines the properties of copper, chromene, and arsenate. The 4H-chromene moiety is a bicyclic oxygenated heterocyclic compound known for its biological activities, including anticonvulsant, anti-HIV, antimicrobial, and anti-cancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-chromene derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs2CO3). This reaction yields functionalized 4H-chromene derivatives with excellent diastereoselectivity . Another method involves the use of a chiral Ni(II)–bis(oxazoline) complex and p-toluenesulfonic acid (p-TSOH) to form enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyls .
Industrial Production Methods
Industrial production of 4H-chromene derivatives may involve scalable multicomponent reactions (MCRs) using robust and green catalysts like CSA@g-C3N4. This method applies a condensation reaction of salicylaldehyde, thiophenol, and malononitrile, followed by purification .
化学反応の分析
Types of Reactions
Tricopper;4H-chromene;diarsorate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert chromene derivatives into dihydrochromenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reagents and conditions used.
科学的研究の応用
Tricopper;4H-chromene;diarsorate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of tricopper;4H-chromene;diarsorate involves its interaction with molecular targets such as tubulin, leading to apoptosis in cancer cells . The copper and arsenate components may enhance its reactivity and binding affinity to biological targets, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
2H-chromene: Another chromene derivative with similar biological activities.
4H-chromene derivatives: Various functionalized 4H-chromenes with different substituents.
Quinone methides: Reactive intermediates used in the synthesis of chromene derivatives.
Uniqueness
Its ability to induce apoptosis via interaction with tubulin sets it apart from other chromene derivatives .
特性
分子式 |
C9H8As2Cu3O9 |
|---|---|
分子量 |
600.63 g/mol |
IUPAC名 |
tricopper;4H-chromene;diarsorate |
InChI |
InChI=1S/C9H8O.2AsH3O4.3Cu/c1-2-6-9-8(4-1)5-3-7-10-9;2*2-1(3,4)5;;;/h1-4,6-7H,5H2;2*(H3,2,3,4,5);;;/q;;;3*+2/p-6 |
InChIキー |
WEVPYSPIJXRRQP-UHFFFAOYSA-H |
正規SMILES |
C1C=COC2=CC=CC=C21.[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)

![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)
